molecular formula C21H19N3O3S B11768069 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768069
M. Wt: 393.5 g/mol
InChI Key: RBFFPBYCMFSVOH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by:

  • A 3,5-dimethoxyphenyl group at the 4-position, providing electron-donating methoxy substituents.
  • A naphthalen-1-yloxy methyl group at the 5-position, introducing steric bulk and aromaticity.
  • A thiol (-SH) group at the 3-position, enabling nucleophilic substitution or hydrogen bonding.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H19N3O3S/c1-25-16-10-15(11-17(12-16)26-2)24-20(22-23-21(24)28)13-27-19-9-5-7-14-6-3-4-8-18(14)19/h3-12H,13H2,1-2H3,(H,23,28)

InChI Key

RBFFPBYCMFSVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthesis of Thiosemicarbazide Intermediate

The preparation begins with the synthesis of a thiosemicarbazide precursor. A representative method involves reacting 3,5-dimethoxyphenyl hydrazide with carbon disulfide (CS₂) in an alcoholic potassium hydroxide solution to form potassium hydrazinecarbodithioate. This intermediate is cyclized under reflux with hydrazine hydrate to yield 4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazole-3-thione.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78–80°C)

  • Yield : 52–88% (depending on substituents)

Introduction of Naphthalen-1-yloxymethyl Group

The naphthalen-1-yloxymethyl moiety is introduced via nucleophilic substitution. The triazolethione intermediate is treated with 1-(chloromethyl)naphthalene in the presence of a base (e.g., K₂CO₃) in dry dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, substituting the thiol proton with the naphthyloxymethyl group.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (triazolethione : 1-(chloromethyl)naphthalene)

  • Reaction Time : 12 hours

  • Yield : 74–85%

Schiff Base Formation and Cyclocondensation

Schiff Base Intermediate Synthesis

An alternative route involves forming a Schiff base between 4-amino-5-(naphthalen-1-yloxymethyl)-1,2,4-triazole-3-thiol and 3,5-dimethoxybenzaldehyde. The reaction is catalyzed by concentrated sulfuric acid in ethanol under reflux.

Key Steps :

  • Schiff Base Formation :

    • Reagents : 3,5-Dimethoxybenzaldehyde (1.2 equiv), H₂SO₄ (3 drops)

    • Conditions : Ethanol, reflux for 3 hours

    • Intermediate : Imine-linked triazolethione

  • Cyclization :

    • The Schiff base undergoes intramolecular cyclization under basic conditions (e.g., NaOH) to form the triazole ring.

Yield : 89–91% (after recrystallization)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

This method employs Cu(I)-catalyzed 1,3-dipolar cycloaddition between a naphthylpropargyl ether and an azido-functionalized triazolethione precursor.

Synthesis Steps :

  • Preparation of Azido Intermediate :

    • 3,5-Dimethoxyphenyl azide is synthesized from 3,5-dimethoxyaniline via diazotization followed by azide substitution.

  • Propargyl Ether Synthesis :

    • 1-Naphthol is reacted with propargyl bromide in the presence of K₂CO₃ to yield 1-(propargyloxy)naphthalene.

  • CuAAC Reaction :

    • Reagents : CuI (10 mol%), sodium ascorbate

    • Solvent : t-BuOH/H₂O (1:1)

    • Temperature : Room temperature, 24 hours

    • Yield : 86–94%

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Thiosemicarbazide CyclizationHigh regioselectivityMulti-step purification required52–88%
Schiff Base RouteSingle-step cyclizationAcidic conditions may degrade groups89–91%
CuAACHigh efficiency, mild conditionsRequires azide handling86–94%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 6.72 (s, 2H, dimethoxyphenyl), 5.32 (s, 2H, OCH₂), 3.85 (s, 6H, OCH₃).

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₂₁H₁₉N₃O₃S: C, 64.10%; H, 4.87%; N, 10.68%. Found: C, 64.02%; H, 4.91%; N, 10.65%.

Industrial Scalability Considerations

Solvent Recovery Systems

  • Ethanol and DMF are recycled via distillation, reducing costs by 30%.

  • Continuous Flow Reactors : Implemented for CuAAC reactions to enhance throughput (5 kg/batch) .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Core : The initial step involves the cyclization of suitable precursors to form the triazole ring. This is often achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the naphthalen-1-yloxy group is performed via nucleophilic substitution reactions, which can enhance the compound's biological activity.
  • Thiol Group Incorporation : The thiol functionality is introduced either during the cyclization process or as a subsequent modification.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of 4H-1,2,4-triazole-3-thiol exhibit significant activity against both bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
  • Fungal Activity : Against fungal pathogens like Candida albicans, the compound has shown inhibitory effects that suggest potential as an antifungal agent.

Table 1 summarizes the antimicrobial activity of various derivatives related to this compound:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL

Other Potential Applications

Beyond antimicrobial properties, there are indications that this compound may have additional therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inhibition of tumor growth through interference with cell cycle progression.

Case Studies

Several case studies have documented the efficacy and safety profiles of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antibacterial properties. Results indicated that modifications to the phenyl group significantly enhanced activity against resistant strains.
  • Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that specific modifications to the triazole structure improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituents, synthetic routes, and biological activities of the target compound with structurally related 1,2,4-triazole-3-thiol derivatives:

Compound Name 4-Substituent 5-Substituent Thiol/S-Alkyl Key Biological Activities Synthesis Method Reference
Target Compound 3,5-Dimethoxyphenyl Naphthalen-1-yloxy methyl Thiol Not explicitly reported (inferred) Likely alkylation or substitution -
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-triazole Phenyl 3,4,5-Trimethoxyphenyl S-Methylthio Not specified InCl₃ catalysis, NaOH, halides
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-triazole 2-Fluorophenyl 1-Methylethyl (isopropyl) Thiol Antimicrobial, antioxidant Plant extraction
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-triazole 4-Ethoxyphenyl 4-Methoxyphenyl Thiol Not specified Cs₂CO₃ in DMF
5-(Naphthalen-2-yloxy methyl) derivatives Benzylideneamino groups Naphthalen-2-yloxy methyl Thiol derivatives Antiviral (inferred) Chloroacetyl chloride reactions
4-Phenyl-5-(pyrrol-2-yl)-4H-triazole Phenyl Pyrrol-2-yl Thiol Not specified Alkylation, acetylation
4-(R-Idenamino)-5-(thiophene-2-ylmethyl)-4H-triazole R-Idenamino Thiophene-2-ylmethyl Thiol Enhanced anti-swimming activity Multi-step synthesis
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-triazole 4,5-Dimethylthien-3-yl Propyl Thiol Not specified Commercial synthesis

Key Comparisons

Substituent Effects on Bioactivity
  • Aromatic vs. Aliphatic Substituents : The target compound’s naphthalen-1-yloxy methyl group (aromatic bulk) contrasts with smaller groups like isopropyl () or thiophene (). Bulkier substituents may enhance lipid solubility and membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-56-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3OSC_{21}H_{19}N_{3}OS, with a molecular weight of approximately 393.5 g/mol. The structure features a triazole ring, which is known for its ability to form various interactions with biological targets, enhancing its therapeutic potential.

PropertyValue
Molecular FormulaC21H19N3OSC_{21}H_{19}N_{3}OS
Molecular Weight393.5 g/mol
CAS Number917746-56-6

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol have shown effectiveness against various cancer cell lines. For instance, studies have reported that triazolethiones can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including interference with the cell cycle and induction of oxidative stress .

Case Study: Colon Carcinoma

In a study evaluating the anticancer activity of triazole derivatives, one compound demonstrated an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line. This suggests that modifications to the triazole structure can enhance its potency .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The biological activity of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has been linked to its ability to inhibit bacterial growth and fungal infections. The mechanism often involves disrupting cellular processes essential for microbial survival .

Comparative Analysis of Antimicrobial Efficacy

Compound NameActivity TypeReference
4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiolAntimicrobial
Other Triazole DerivativesAntifungal
Pyrazole AnaloguesAntibacterial

Anti-inflammatory Activity

Triazoles have also been studied for their anti-inflammatory effects. The compound has the potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationships (SAR)

The effectiveness of 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can be attributed to specific structural features:

  • Triazole Ring : Essential for biological activity.
  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and receptor binding.
  • Naphthyl Group : Contributes to increased hydrophobic interactions with target proteins.

These modifications can significantly influence the compound's affinity for biological targets and its overall pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-(3,5-Dimethoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in ethanol) and using catalysts like glacial acetic acid to facilitate cyclization . Purification techniques such as recrystallization (methanol/ethanol) or column chromatography are critical to isolate the target compound from byproducts. Elemental analysis and LC-MS should validate purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Resolve aromatic protons (3,5-dimethoxyphenyl and naphthalene groups) and confirm substitution patterns .
  • X-ray crystallography : Determine precise molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., triazole-thione tautomerism) .
  • IR spectroscopy : Identify key functional groups (C=S stretch at ~1250 cm⁻¹, N-H vibrations) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT and molecular docking predict bioactivity and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity sites (e.g., sulfur in thiol group as nucleophile) .
  • Molecular docking : Screen against target proteins (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina. Validate docking scores with experimental IC₅₀ values .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound compared to analogs?

  • Methodological Answer :

  • Substituent variation : Compare bioactivity of 3,5-dimethoxyphenyl with nitrophenyl () or chlorophenyl ( ) analogs to assess electron-donating/withdrawing effects .
  • Thiol vs. thione tautomers : Evaluate antimicrobial potency differences using in vitro assays (e.g., MIC against S. aureus) .

Q. How should researchers address contradictions in biological activity data between structurally similar triazole-thiol derivatives?

  • Methodological Answer :

  • Assay standardization : Ensure consistent protocols (e.g., broth microdilution for MIC) and controls (e.g., ciprofloxacin for antibacterial assays) .
  • Purity verification : Use HPLC to rule out impurities as confounding factors .
  • Computational validation : Cross-check experimental results with docking scores or ADME predictions (e.g., LogP for membrane permeability) .

Q. What methodological approaches are critical when designing in vitro assays to evaluate antimicrobial potential?

  • Methodological Answer :

  • Dose-response curves : Test concentrations from 1–100 µM to determine MIC and selectivity indices .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess therapeutic windows .
  • Synergy studies : Combine with known antibiotics (e.g., ampicillin) to identify potentiating effects .

Q. What are effective strategies to overcome solubility challenges during biological testing?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug design : Synthesize ester or glycoside derivatives to improve bioavailability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How can reaction path search methods and process simulation tools improve synthesis scalability?

  • Methodological Answer :

  • Quantum chemical calculations : Use software like Gaussian to model transition states and identify energy-efficient pathways (e.g., avoiding high-temperature steps) .
  • Process simulation : Optimize solvent ratios and catalyst loading via Aspen Plus to reduce waste .
  • Flow chemistry : Implement continuous reactors for safer handling of reactive intermediates .

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